2,3-Diazabicyclo[3.1.0]hex-2-ene-1-carboxylicacid,6,6-dimethyl-,methylester(9CI)

Photoaffinity labeling Binding-site mapping Crosslinking radius

Methyl 6,6-dimethyl-2,3-diazabicyclo[3.1.0]hex-2-ene-1-carboxylate (CAS 110841‑02‑6) is an alkyl‑diazirine‑based bicyclic building block featuring a strained three‑membered diazirine ring fused to a cyclopropane, with a methyl ester at the 1‑position [REFS‑1]. The diazirine photophore is one of the smallest photo‑activatable groups known (~9 Å labeling radius upon photoactivation) and generates a highly reactive carbene under 330–370 nm irradiation, enabling covalent C–H, N–H, and O–H insertion [REFS‑2][REFS‑3].

Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
CAS No. 110841-02-6
Cat. No. B035504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Diazabicyclo[3.1.0]hex-2-ene-1-carboxylicacid,6,6-dimethyl-,methylester(9CI)
CAS110841-02-6
Synonyms2,3-Diazabicyclo[3.1.0]hex-2-ene-1-carboxylicacid,6,6-dimethyl-,methylester(9CI)
Molecular FormulaC8H12N2O2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESCC1(C2C1(N=NC2)C(=O)OC)C
InChIInChI=1S/C8H12N2O2/c1-7(2)5-4-9-10-8(5,7)6(11)12-3/h5H,4H2,1-3H3
InChIKeyJSNTTWKRLLJLOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Diazabicyclo[3.1.0]hex-2-ene-1-carboxylic acid, 6,6-dimethyl-, methyl ester (CAS 110841-02-6): Sourcing & Structural Baseline


Methyl 6,6-dimethyl-2,3-diazabicyclo[3.1.0]hex-2-ene-1-carboxylate (CAS 110841‑02‑6) is an alkyl‑diazirine‑based bicyclic building block featuring a strained three‑membered diazirine ring fused to a cyclopropane, with a methyl ester at the 1‑position [REFS‑1]. The diazirine photophore is one of the smallest photo‑activatable groups known (~9 Å labeling radius upon photoactivation) and generates a highly reactive carbene under 330–370 nm irradiation, enabling covalent C–H, N–H, and O–H insertion [REFS‑2][REFS‑3]. The compound is primarily utilized as a synthetic intermediate for photoaffinity probes, “minimalist” photo‑crosslinkers, and spirocyclic stearoyl‑CoA desaturase (SCD) inhibitors (IC₅₀ = 3 nM in a radiolabeled substrate conversion assay) [REFS‑4][REFS‑5].

Why Generic Substitution Fails for 2,3-Diazabicyclo[3.1.0]hex-2-ene-1-carboxylic acid, 6,6-dimethyl-, methyl ester


Although all diazirine‑based photo‑crosslinkers share the core N=N photophore, their steric footprint, electronic tuning, and functional‑handle geometry directly control labeling efficiency, active‑site compatibility, and downstream conjugate yield. Alkyl diazirines such as the title compound are significantly smaller than aryl‑substituted congeners (e.g., trifluoromethyl phenyl diazirine, TPD) and benzophenone, permitting accommodation within sterically constrained binding pockets and minimizing perturbation of the parent ligand’s pharmacology [REFS‑1]. Furthermore, the methyl ester handle enables orthogonal conjugation chemistries (e.g., hydrolysis to the free acid, amidation) that are absent in pre‑functionalized diazirine‑alkyne or diazirine‑biotin probes, making the title compound a versatile entry point for bespoke probe design rather than a “one‑size‑fits‑all” crosslinker [REFS‑2]. Substituting a larger or differently functionalized diazirine risks altered target engagement, reduced labeling yields, or incompatible downstream chemistry.

Quantitative Differentiation Guide: 2,3-Diazabicyclo[3.1.0]hex-2-ene-1-carboxylic acid, 6,6-dimethyl-, methyl ester vs. Comparator Photo-Crosslinkers & Diazirine Building Blocks


Labeling Radius: Alkyl Diazirine (~9 Å) vs. Benzophenone (>10 Å) for High-Resolution Binding-Site Mapping

Molecular modeling of the FKBP12–photo‑rapamycin–FRB ternary complex determined a 9.0 Å labeling radius for the alkyl diazirine carbene upon photoactivation, derived from a 5.0 Å distance constraint between conjugated residues and the diazirine carbon [REFS‑1]. In contrast, benzophenone crosslinkers exhibit a larger effective labeling radius (typically >10 Å) due to the extended triplet diradical reach and multiple activation cycles, which reduces spatial resolution in binding site hotspot mapping [REFS‑2][REFS‑3]. The smaller radius of the alkyl diazirine carbene provides higher spatial precision for proximity labeling.

Photoaffinity labeling Binding-site mapping Crosslinking radius

Potency Against Stearoyl-CoA Desaturase (SCD): IC₅₀ = 3 nM vs. In-Class Spirocyclic Inhibitors (IC₅₀ = 1 nM)

The title compound (BDBM186577) demonstrated an IC₅₀ of 3 nM against stearoyl‑CoA desaturase in a radiolabeled substrate conversion assay at pH 7.5 [REFS‑1]. Within the same patent series (US9168248), the most potent spirocyclic SCD inhibitors (BDBM186593–BDBM186603) exhibited IC₅₀ values of 1 nM, serving as the benchmark for maximal inhibitory activity in this chemotype [REFS‑2]. The title compound thus retains sub‑10 nM potency while offering a structurally simplified, non‑spirocyclic scaffold suitable for further derivatization.

Stearoyl-CoA desaturase Enzyme inhibition Spirocyclic inhibitors

Photostability: Alkyl Diazirine Dark Stability vs. Phenyl Azide & Aryl Diazirine Photolability

Alkyl diazirines, including the bicyclic core of the title compound, exhibit superior dark stability and resistance to ambient light relative to phenyl azide‑based crosslinkers, which undergo gradual photodecomposition under standard laboratory lighting [REFS‑1][REFS‑2]. Additionally, alkyl diazirines are less prone to unproductive diazo isomerization compared to aryl‑trifluoromethyl diazirines (e.g., TPD), where the electron‑withdrawing CF₃ group reduces the activation barrier for diazo formation [REFS‑3]. This confers a practical advantage in storage and handling without requiring strict darkroom conditions.

Photostability Diazirine Ambient-light handling

Activation Wavelength: Diazirine 330–370 nm vs. Aryl Azide 254–300 nm – Biocompatibility Advantage

Alkyl diazirines are efficiently activated by long‑wave UV light (330–370 nm), a range that is substantially less damaging to proteins and living cells than the 254–300 nm UV required for aryl azide photolysis [REFS‑1][REFS‑2]. This wavelength advantage enables diazirine‑based probes to be used for live‑cell photoaffinity labeling and in situ proteome profiling with reduced phototoxicity and minimal protein denaturation [REFS‑3].

Photoactivation wavelength Biocompatibility Live-cell crosslinking

Versatile Methyl Ester Handle Enables Divergent Functionalization vs. Pre-Functionalized Diazirine Probes

The methyl ester at the 1‑position provides a chemically orthogonal handle that can be hydrolyzed to the free carboxylic acid for amide coupling, reduced to the alcohol for Mitsunobu chemistry, or directly subjected to aminolysis. This versatility is absent in commercially pre‑functionalized “minimalist” diazirine‑alkyne or diazirine‑biotin probes (e.g., 3‑(3H‑diazirin‑3‑yl)propanoic acid‑alkyne conjugates), which lock the user into a single downstream conjugation strategy [REFS‑1][REFS‑2]. The title compound therefore serves as a universal entry point for custom probe libraries with user‑defined linker lengths and bioorthogonal tags.

Building block Methyl ester Divergent synthesis

Optimal Research & Procurement Scenarios for 2,3-Diazabicyclo[3.1.0]hex-2-ene-1-carboxylic acid, 6,6-dimethyl-, methyl ester


Custom Photoaffinity Probe Synthesis for Target Deconvolution

The compound’s methyl ester handle enables divergent synthesis of bespoke photoaffinity probes with user‑defined linker lengths and bioorthogonal tags. Its alkyl diazirine core provides a ~9 Å labeling radius for high‑resolution binding‑site mapping [REFS‑1] and is activated at 330–370 nm, compatible with live‑cell labeling protocols [REFS‑2]. Researchers can hydrolyze the ester, couple the resulting acid to an amine‑functionalized ligand, and append an alkyne or biotin tag for downstream enrichment and MS analysis.

Stearoyl-CoA Desaturase (SCD) Inhibitor Lead Optimization

With an IC₅₀ of 3 nM against SCD [REFS‑3], this compound serves as a sub‑10 nM starting point for lead optimization. Its non‑spirocyclic scaffold is synthetically more accessible than the most potent spirocyclic analogs (IC₅₀ = 1 nM), allowing medicinal chemistry teams to rapidly explore SAR around the bicyclic diazirine core without the complexity of spirocenter construction.

“Minimalist” Photo-Crosslinker Libraries for Chemical Proteomics

As a compact alkyl diazirine building block, the compound is ideal for constructing minimalist photo‑crosslinker libraries where minimal steric perturbation of the parent ligand is critical [REFS‑4]. Its small size (MW = 168.19) and dark stability simplify handling during parallel synthesis, while the ester group permits late‑stage diversification into a panel of probes with varied physicochemical properties.

Material Science: Photo‑Patternable Polymer Crosslinking

Diazirine‑based crosslinkers are increasingly used for defect‑free fabrication of solution‑processed organic light‑emitting diodes (OLEDs), where 365 nm photo‑activation generates carbenes that insert into polymer C–H bonds without catalysts or initiators [REFS‑5]. The title compound’s ester functionality allows covalent incorporation into polymer backbones or surface coatings, enabling photo‑patternable materials with reduced inter‑layer roughness.

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